molecular formula C8H10O3 B6241303 methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 61996-11-0

methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B6241303
CAS No.: 61996-11-0
M. Wt: 154.2
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Description

Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C8H10O3. It is a bicyclic molecule featuring a ketone group and a carboxylate ester group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the condensation of a suitable aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

  • Cyclization Reactions: Cyclization of linear precursors can be achieved using acidic or basic conditions to form the bicyclic structure.

  • Hydrolysis and Esterification: The ester group can be introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the ketone group to a hydroxyl group, forming a diol.

  • Substitution: Substitution reactions can replace the ester group with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduction can yield diols or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

  • Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: This compound has a similar bicyclic structure but with a different ring size.

  • Methyl 6,6-dimethyl-2-methylenebicyclo[3.1.0]hexane-1-carboxylate: This compound features additional methyl groups and a methylene bridge.

  • 4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound contains an oxirane ring in its structure.

Uniqueness: Methyl 2-oxobicyclo[31

Properties

CAS No.

61996-11-0

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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